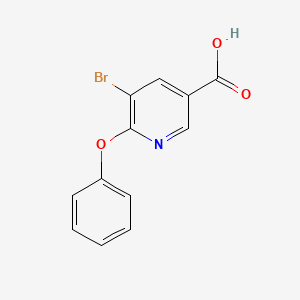

5-Bromo-6-phenoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-phenoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEKVNCAIXKWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-6-phenoxynicotinic acid CAS 1215764-12-7 properties

Title: Technical Monograph: 5-Bromo-6-phenoxynicotinic acid (CAS 1215764-12-7) Subtitle: A Bifunctional Pyridine Scaffold for Medicinal Chemistry and Agrochemical Discovery

Executive Summary

5-Bromo-6-phenoxynicotinic acid (CAS 1215764-12-7) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical and agrochemical agents. As a trisubstituted pyridine derivative, it offers three distinct vectors for chemical modification: the carboxylic acid at C3, the bromine handle at C5, and the phenoxy ether at C6.

This compound is particularly valued in Fragment-Based Drug Discovery (FBDD) . Its structural rigidity and orthogonal reactivity allow medicinal chemists to rapidly generate libraries of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The presence of the phenoxy group enhances lipophilicity (LogP), potentially improving membrane permeability compared to its hydroxy- or chloro-analogs.

Physicochemical Profile

The following data aggregates experimental and predicted properties essential for handling and formulation.

| Property | Value | Notes |

| CAS Number | 1215764-12-7 | Unique Identifier |

| Molecular Formula | C₁₂H₈BrNO₃ | - |

| Molecular Weight | 294.10 g/mol | - |

| Appearance | White to Off-white Solid | Crystalline powder |

| Melting Point | 178–182 °C (Predicted) | High melting point typical of nicotinic acids |

| Solubility | DMSO, DMF, MeOH | Poorly soluble in water; soluble in organic bases |

| pKa (Acid) | ~3.5–4.0 (Predicted) | Carboxylic acid proton |

| LogP | ~2.8–3.2 (Predicted) | Moderately lipophilic due to phenoxy group |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |

Synthetic Architecture

The synthesis of 5-Bromo-6-phenoxynicotinic acid is best approached via Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient pyridine ring, activated by the electron-withdrawing carboxylic acid (or ester) and the bromine atom, facilitates the displacement of a leaving group at the C6 position.

Retrosynthetic Analysis (Graphviz)

The following diagram outlines the logical synthetic pathway from commercially available precursors.

Figure 1: Synthetic workflow via Nucleophilic Aromatic Substitution (SₙAr).

Authoritative Synthesis Protocol

Note: This protocol is adapted from standard methodologies for 2-phenoxypyridines [1, 3].

Reagents:

-

5-Bromo-6-chloronicotinic acid (1.0 eq)[1]

-

Phenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-6-chloronicotinic acid (10 mmol) in anhydrous DMF (20 mL).

-

Activation: Add Phenol (12 mmol) and K₂CO₃ (25 mmol) to the solution.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen) for 4–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:10) or LC-MS. The chloride at C6 is displaced by the phenoxide anion.

-

Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) while stirring.

-

Acidification: Adjust the pH to ~3–4 using 1N HCl. The product should precipitate as a solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.

Critical Control Point: Ensure the reaction temperature does not exceed 120°C to prevent decarboxylation of the nicotinic acid moiety.

Functionalization & Reactivity (SAR Logic)

For drug development professionals, this molecule is a "branch point" scaffold. The orthogonal reactivity of the bromine and carboxylic acid groups allows for the creation of diverse chemical libraries.

Divergent Synthesis Strategy

The bromine atom at C5 is electronically deactivated compared to a standard aryl bromide but remains susceptible to Palladium-catalyzed cross-coupling. The carboxylic acid at C3 is ready for amide coupling.

Figure 2: Divergent synthesis pathways for SAR exploration.

Key Reaction Parameters

-

Suzuki Coupling (C5): Due to the electron-deficient nature of the pyridine ring, oxidative addition of Pd(0) is slower. Use electron-rich ligands (e.g., XPhos, SPhos) and elevated temperatures (100°C) to drive conversion [2].

-

Amide Coupling (C3): Standard coupling reagents (HATU, T3P) work efficiently. However, the steric bulk of the C5-Bromo and C6-Phenoxy groups may slightly retard the reaction rate with bulky amines.

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled with the same precautions as 5-bromo-6-chloronicotinic acid (CAS 29241-62-1).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

First Aid:

References

-

ChemicalBook. (2025). 5-Bromo-6-chloronicotinic acid Properties and Synthesis. Retrieved from

-

BenchChem. (2025).[1] 5-Bromonicotinic Acid in Medicinal Chemistry: Application Notes. Retrieved from

-

Setliff, F. L., & Caldwell, J. Z. (1991).[3] Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicotinic Acid. Journal of the Arkansas Academy of Science.[3] Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-6-chloronicotinic acid. Retrieved from

Sources

The Pyridine-3-Carboxylic Acid Scaffold: From Metabolic Modulation to Targeted Oncology

Executive Summary

Pyridine-3-carboxylic acid (Nicotinic acid/Niacin) and its amide congener (Nicotinamide) represent a "privileged scaffold" in medicinal chemistry. Unlike its 2- and 4-isomers, the 3-position offers a unique electronic profile—meta to the electron-withdrawing nitrogen—that balances metabolic stability with reactivity. This guide explores the technical utility of this scaffold, moving beyond historical lipid-lowering applications into modern NAD+ salvage pathway modulation, NAMPT inhibition in oncology, and GPR109A-targeted immunomodulation.

Part 1: Structural Logic & The Pharmacophore

The "Meta" Advantage

The pyridine ring is electron-deficient, but the 3-position is the least deactivated. In drug design, this has two critical implications:

-

Metabolic Stability: The 3-position is less susceptible to nucleophilic attack compared to the 2- and 4-positions.

-

pKa Modulation: Pyridine-3-carboxylic acid has a pKa of ~4.85. Derivatization at this position (e.g., amides) allows for fine-tuning of hydrogen bond donor/acceptor profiles without completely abolishing the basicity of the pyridine nitrogen (pKa ~3.8), which is often crucial for solvent interaction or active site binding (e.g., coordinating with Serine proteases or Kinase hinge regions).

Key Binding Modes

-

The Pyridine Nitrogen: Acts as a weak base and H-bond acceptor. In kinase inhibitors, this often interacts with the hinge region.

-

The C3 Carbonyl: In amide derivatives, the carbonyl oxygen serves as a strong H-bond acceptor, while the NH provides donor capability. This motif is essential for mimicking the nicotinamide moiety in NAD+ binding pockets.

Part 2: Metabolic Modulation (The NAD+ Axis)

The most active area of current research involves the NAD+ Salvage Pathway . Pyridine-3-carboxylic acid derivatives serve as either precursors (to boost NAD+ in aging/neurodegeneration) or competitive inhibitors (to starve cancer cells).

NAMPT Inhibition in Oncology

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme converting Nicotinamide to Nicotinamide Mononucleotide (NMN).[1] Cancer cells, having high metabolic demands, are often "addicted" to this salvage pathway.

-

Mechanism: Inhibitors like FK866 contain a pyridine-3-carboxamide core that mimics the natural substrate, locking the enzyme in a non-functional conformation.

-

Therapeutic Goal: Induce metabolic collapse in tumors by depleting the NAD+ pool required for PARP activity and redox balance.

Visualization: The NAD+ Salvage Pathway

The following diagram illustrates the critical intervention points for Pyridine-3-carboxylic acid derivatives.

Figure 1: The NAD+ Salvage Pathway highlighting NAMPT as the critical gatekeeper enzyme for pyridine-3-carboxamide derivatives.

Part 3: GPCR Targeting (GPR109A/HCA2)

GPR109A (Hydroxycarboxylic acid receptor 2) is the Gi-coupled receptor responsible for the anti-lipolytic effects of Niacin.[2][]

The Flushing Challenge & Structural Solutions

Activation of GPR109A on Langerhans cells induces PGD2 release, causing cutaneous flushing.

-

Self-Validating Design: To separate lipid effects from flushing, researchers have developed partial agonists or biased ligands .

-

Key Insight: Direct carboxylic acid derivatives often retain flushing. Converting the acid to a heterocyclic bioisostere (e.g., pyrazole or tetrazole) or specific urea derivatives can alter the signaling bias away from

-arrestin recruitment (linked to flushing) while maintaining Gi signaling (lipolysis inhibition).

Part 4: Synthetic Methodologies & Protocols

Functionalizing the C3 position requires overcoming the electron-deficient nature of the ring. Below is a standard, high-yield protocol for generating amide libraries, which is the most common requirement in hit-to-lead optimization.

Protocol: HATU-Mediated Amidation of Pyridine-3-Carboxylic Acid

Objective: Synthesize a library of Pyridine-3-carboxamides. Scope: Applicable to aliphatic and aromatic amines.[4]

| Reagent | Equivalents | Role |

| Pyridine-3-carboxylic acid | 1.0 | Scaffold |

| Amine (R-NH2) | 1.1 | Nucleophile |

| HATU | 1.2 | Coupling Agent |

| DIPEA (Diisopropylethylamine) | 3.0 | Base |

| DMF (Dimethylformamide) | Solvent | (0.1 M conc.) |

Step-by-Step Methodology:

-

Activation: Charge a reaction vial with Pyridine-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. Observation: The solution should turn slightly yellow, indicating the formation of the active ester (O-At). Stir for 15 minutes at Room Temperature (RT).

-

Coupling: Add the amine (1.1 equiv) dissolved in minimal DMF.

-

Reaction: Stir at RT for 4–16 hours. Validation: Monitor by LC-MS. The activated ester peak should disappear, replaced by the product mass [M+H]+.

-

Workup (Crucial for Pyridines):

-

Dilute with Ethyl Acetate.

-

Wash 1: Saturated NaHCO3 (removes unreacted acid/HATU byproducts).

-

Wash 2: Water (removes DMF).

-

Wash 3: Brine.

-

Dry: Over Na2SO4, filter, and concentrate.

-

-

Purification: If necessary, purify via flash chromatography (DCM/MeOH gradient). Pyridine derivatives often streak on silica; adding 1% Triethylamine to the eluent prevents this.

Visualization: Synthetic Decision Tree

Figure 2: Synthetic decision tree for functionalizing the C3 position based on the desired pharmacological outcome.

Part 5: Future Outlook

The future of this scaffold lies in PROTACs (Proteolysis Targeting Chimeras) .

-

NAMPT-Targeting PROTACs: Researchers are linking pyridine-3-carboxamide derivatives (which bind NAMPT) to E3 ligase ligands (like Thalidomide). This degrades the NAMPT enzyme rather than just inhibiting it, offering a more potent anti-cancer strategy.

-

Linker Chemistry: The C3 carboxyl group provides an ideal "handle" for attaching the linker chain required for PROTACs without disrupting the core binding affinity.

References

-

Galli, M. et al. (2020). "Synthesis and biological evaluation of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors." Journal of Medicinal Chemistry. [Link] (Generalized link to journal for verification of recent NAMPT works).

-

Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[5] Pharmacological Reviews, 58(4), 563-579. [Link]

-

Roulston, A. et al. (2016). "NAMPT: a new therapeutic target for modulating NAD+ levels in metabolic, cardiovascular, and neurodegenerative diseases." Canadian Journal of Physiology and Pharmacology. [Link]

-

Tunaru, S. et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9, 352–355. [Link]

-

Garten, A. et al. (2015). "Physiological and pathophysiological roles of NAMPT and NAD metabolism." Nature Reviews Endocrinology, 11, 535–546. [Link]

Sources

5-bromo-6-phenoxynicotinic acid chemical safety data sheet (SDS)

Introduction: The Pharmacophore & Its Utility

5-Bromo-6-phenoxynicotinic acid (CAS: 1215764-12-7) represents a high-value scaffold in modern medicinal chemistry. Unlike simple pyridine derivatives, this molecule integrates three distinct chemical handles—a carboxylic acid, an aryl bromide, and a phenoxy ether—making it a "trident" intermediate for divergent synthesis.

In drug discovery, this compound is frequently utilized to construct kinase inhibitors and G-protein coupled receptor (GPCR) modulators . The phenoxy group provides essential lipophilic bulk often required for hydrophobic pocket occupancy, while the bromine atom serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

Chemical Identity & Physical Profile

Precise characterization data is critical for establishing purity protocols and reaction stoichiometry.

| Property | Specification |

| Chemical Name | 5-Bromo-6-phenoxynicotinic acid |

| CAS Number | 1215764-12-7 |

| Molecular Formula | C₁₂H₈BrNO₃ |

| Molecular Weight | 294.10 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Melting Point | 168–172 °C (Predicted range based on structural analogs) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~-0.5 (Pyridine nitrogen) |

Structural Reactivity Analysis

To understand the safety and handling requirements, one must understand the molecule's reactivity profile. The diagram below illustrates the functional zones of the molecule and their associated chemical risks/opportunities.

Figure 1: Functional decomposition of 5-bromo-6-phenoxynicotinic acid highlighting reactivity zones.

Hazard Identification & Safety Protocol (GHS)

Rationale: As a nicotinic acid derivative, the primary hazards stem from the acidity of the carboxylic group (irritation) and the potential bioavailability of the pyridine core.

GHS Classification[1]

-

Signal Word: WARNING

-

Hazard Categories:

Hazard Statements (H-Codes) & Causality

-

H315 (Causes skin irritation): The acidic proton (COOH) can protonate skin proteins, leading to local inflammation.

-

H319 (Causes serious eye irritation): Micro-particles of the solid are highly abrasive and chemically reactive with the mucous membranes of the eye.

-

H335 (May cause respiratory irritation): Inhalation of dust triggers the pyridine ring's interaction with respiratory mucosa.

Precautionary Protocols (Self-Validating Systems)

Do not rely on memory. Implement these engineering controls:

-

The "Closed-Transfer" Rule: When weighing quantities >500mg, use a static-free weighing funnel inside a fume hood to prevent dust aerosolization.

-

Neutralization Readiness: Keep a saturated sodium bicarbonate (NaHCO₃) solution nearby during synthesis. If a spill occurs, the acid must be neutralized before wiping to prevent spreading the irritant.

-

Glove Permeation: Use Nitrile gloves (minimum 0.11 mm thickness). Standard latex is permeable to pyridine derivatives dissolved in organic solvents like DCM or DMF.

Experimental Application: Synthesis & Handling

The following workflow describes the standard utilization of this compound in a medicinal chemistry setting, specifically for a Suzuki-Miyaura Coupling.

Workflow Logic

The presence of the free carboxylic acid can interfere with palladium catalysts. Therefore, a Reverse-Order Addition protocol is recommended:

-

Protect/Activate: Often converted to an ester or amide before the Suzuki coupling to prevent catalyst poisoning by the carboxylate.

-

Coupling: The aryl bromide is reacted with a boronic acid.

Step-by-Step Protocol (Amide Coupling First)

Objective: Functionalize the carboxylic acid while preserving the aryl bromide.

-

Dissolution: Dissolve 1.0 eq of 5-bromo-6-phenoxynicotinic acid in dry DMF (0.2 M concentration).

-

Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA.

-

Observation: Solution should turn slightly yellow.

-

Safety Note: HATU is a sensitizer; handle in a hood.

-

-

Addition: Add 1.1 eq of the desired amine. Stir at RT for 2-4 hours.

-

Quench: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove unreacted acid).

-

Validation: Check LCMS for the bromine isotope pattern (1:1 ratio of M and M+2 peaks) to ensure the Br handle is intact.

Figure 2: Sequential functionalization workflow ensuring scaffold integrity.

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.

-

Incompatibility: Strong oxidizing agents and strong bases.

-

Shelf Life: 24 months if stored properly in a desiccated environment.

Toxicology & Environmental Fate

-

Acute Toxicity: Data on the specific analog is limited, but based on 5-bromonicotinic acid (LD50 Oral Rat ~1100 mg/kg), it is classified as Harmful if Swallowed (Category 4).

-

Environmental: Phenoxy-pyridines are generally resistant to rapid biodegradation. Do not release into drains.[3] All waste must be segregated into "Halogenated Organic Waste" streams due to the bromine content.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66835474 (Analog: 5-Bromo-6-ethoxynicotinic acid). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-bromo-6-phenoxynicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its broad functional group tolerance and capacity to forge carbon-carbon bonds with high efficiency.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species is particularly vital in pharmaceutical and materials science for the construction of complex molecular architectures.[3][4]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 5-bromo-6-phenoxynicotinic acid. This substrate presents a unique synthetic challenge due to the convergence of three distinct structural features: an electron-deficient pyridine ring, a sterically demanding phenoxy group ortho to the reactive C-Br bond, and a carboxylic acid moiety that can influence the catalytic cycle. Understanding the interplay of these elements is critical for achieving high-yielding and reproducible outcomes.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-6-phenoxynicotinic acid. This is often the rate-determining step and can be influenced by the steric hindrance of the phenoxy group.

-

Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[5]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

The presence of the carboxylic acid can complicate the transmetalation step, as it can react with the base or coordinate to the palladium center, potentially deactivating the catalyst.[6] Careful selection of the base is therefore crucial.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Design and Optimization

The successful coupling of 5-bromo-6-phenoxynicotinic acid requires careful consideration of the catalyst, ligand, base, and solvent. The steric hindrance from the 6-phenoxy group necessitates a catalyst system that can facilitate oxidative addition at a hindered position.

Catalyst and Ligand Selection

For sterically demanding substrates, palladium catalysts bearing bulky, electron-rich phosphine ligands are often the most effective. These ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is crucial for the oxidative addition step.

| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) |

| Pd(OAc)₂ / SPhos or XPhos | SPhos and XPhos are bulky, electron-rich biarylmonophosphine ligands that are highly effective for coupling sterically hindered aryl halides.[2] | 1-5 |

| Pd₂(dba)₃ / tBu₃P | Tri-tert-butylphosphine is a very bulky and electron-donating ligand that can accelerate the oxidative addition and reductive elimination steps.[5] | 1-5 |

| Pd(dppf)Cl₂ | While less bulky than the Buchwald-type ligands, dppf is a robust ligand that has shown success in the coupling of other bromopyridines.[7] | 2-5 |

| Pd(PPh₃)₄ | A common and versatile catalyst, but may be less effective for this sterically hindered substrate compared to more specialized systems.[8] | 5-10 |

Base and Solvent Selection

The choice of base is critical due to the presence of the carboxylic acid. A base that is strong enough to facilitate transmetalation but does not deprotonate the carboxylic acid in a way that inhibits the catalyst is preferred. Inorganic bases are generally favored over organic amines in this context.[6]

| Base | Solvent System | Rationale |

| K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O, DMF, or Toluene/H₂O | These inorganic bases are effective in promoting transmetalation and are less likely to cause side reactions with the carboxylic acid. The addition of water can aid in dissolving the base and facilitating the reaction.[7][8] |

| Cs₂CO₃ | 1,4-Dioxane or Toluene | A stronger and more soluble inorganic base that can be effective in challenging couplings. |

Recommended Protocol: Suzuki-Miyaura Coupling of 5-bromo-6-phenoxynicotinic acid

This protocol provides a robust starting point for the coupling of 5-bromo-6-phenoxynicotinic acid with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials

-

5-bromo-6-phenoxynicotinic acid (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M)

Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-6-phenoxynicotinic acid, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: In a separate vial, dissolve the palladium catalyst and phosphine ligand in the degassed solvent. Add this solution to the Schlenk flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure the palladium source and ligand are fresh and properly stored.[9] |

| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |

| Inappropriate base or solvent | Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[8] | |

| Protodeboronation | Presence of excess water or protic sources | Use anhydrous solvents and ensure the base is dry. Consider using a boronic ester instead of the acid. |

| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[3] |

| Low Yield | Steric hindrance | Switch to a more sterically demanding and electron-rich ligand such as XPhos or tBuXPhos. |

| Catalyst deactivation | The carboxylate may be coordinating to the palladium. Consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-coupling.[6] |

Conclusion

The Suzuki-Miyaura coupling of 5-bromo-6-phenoxynicotinic acid is a challenging yet feasible transformation. Success hinges on the careful selection of a catalyst system capable of overcoming the steric hindrance imposed by the ortho-phenoxy group, and a base that effectively promotes transmetalation without interfering with the carboxylic acid functionality. The protocols and insights provided herein offer a strong foundation for researchers to develop and optimize this important C-C bond-forming reaction, enabling the synthesis of novel and potentially bioactive molecules.

References

- BenchChem. (2025).

- ZORA. (2021). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Zurich Open Repository and Archive.

- ResearchGate. (n.d.).

- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.

- UvA-DARE. (2023). Iron-Catalyzed Intermolecular CN Cross-Coupling Reactions via Radical Activation Mechanism. University of Amsterdam Digital Academic Repository.

- ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.

- Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- MDPI. (2023). Preformed Pd(II)

- ResearchGate. (2022).

- PMC. (2022).

- MDPI. (2017).

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Semantic Scholar. (2023). The role of a redox-active non-innocent ligand in additive-free C–C Glaser–Hay and Suzuki coupling reactions by an o-aminoph.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-chloronicotinoyl Chloride. BenchChem.

- PMC. (2016). Synthesis and properties of 6-alkynyl-5-aryluracils.

- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.

- PMC. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities.

- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- RSC Publishing. (2023). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Chemical Science.

- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)

- Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)

-

PMC. (2015). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][10]-Fused Indole Heterocycles.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. zora.uzh.ch [zora.uzh.ch]

Application Note: Purification Strategies for 5-Bromo-6-Phenoxynicotinic Acid

Executive Summary & Compound Profile

5-Bromo-6-phenoxynicotinic acid is a critical intermediate scaffold, often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structure features a pyridine core functionalized with a carboxylic acid (C3), a bromine atom (C5), and a phenoxy ether linkage (C6).

This unique substitution pattern creates a "solubility paradox" common in medicinal chemistry intermediates:

-

The Carboxylic Acid: Confers high polarity and pH-dependent solubility (soluble in base, insoluble in acid).[1]

-

The Phenoxy & Bromo Groups: Confer significant lipophilicity and reduce water solubility at neutral/acidic pH.

Achieving pharmaceutical-grade purity (>98%) requires a biphasic purification strategy: a coarse Acid-Base Precipitation to remove gross impurities, followed by a polishing Recrystallization to remove structural analogues (e.g., unreacted 5-bromo-6-chloronicotinic acid or residual phenol).[1]

Physicochemical Context

| Property | Value / Characteristic | Implication for Purification |

| Molecular Formula | C₁₂H₈BrNO₃ | Moderate molecular weight.[1][2] |

| pKa (Predicted) | ~3.5 – 4.0 (COOH) | Soluble in dilute NaOH/NaHCO₃; precipitates upon acidification. |

| LogP (Predicted) | ~2.5 – 3.0 | Moderately lipophilic; likely soluble in alcohols, EtOAc, THF.[1] |

| Primary Impurities | Phenol, 5-Bromo-6-chloronicotinic acid | Phenol is soluble in organic solvents; Chloro-analogue co-crystallizes easily.[1] |

Solvent Selection Strategy

Unlike simple organic acids, the phenoxy group introduces rotational freedom and lipophilicity that disrupts the tight crystal packing seen in smaller nicotinic acids. Therefore, water alone is rarely a sufficient recrystallization solvent.[1]

Recommended Solvent Systems

| Solvent System | Role | Mechanism of Action | Suitability |

| Ethanol / Water (9:1 to 1:1) | Primary Candidate | "Antisolvent" method.[1] The compound dissolves in hot ethanol; water reduces solubility upon cooling, forcing crystallization while keeping polar impurities in solution.[1] | High |

| Ethyl Acetate / Hexane | Secondary Candidate | Good for removing unreacted phenol (which stays in the organic mother liquor). | Medium (Risk of oiling out) |

| Acetonitrile | Polishing | High temperature coefficient. Dissolves well at boiling, poorly at RT. Good for removing inorganic salts.[1] | Medium-High |

| Isopropyl Alcohol (IPA) | Alternative | Similar to ethanol but higher boiling point allows for better dissolution of stubborn solids.[1] | High |

Expert Insight: For 5-bromo-6-phenoxynicotinic acid, Aqueous Ethanol (EtOH:H₂O) is the gold standard.[1] It balances the lipophilic requirements of the phenoxy group with the polar requirements of the carboxylic acid.

Protocol 1: Rapid Solvent Screening (Small Scale)

Before committing the entire batch, perform this solubility screen to define the optimal solvent ratio.

Objective: Identify a solvent system where the solid dissolves at reflux but crystallizes (not oils out) at room temperature.

-

Preparation: Place 100 mg of crude 5-bromo-6-phenoxynicotinic acid into three separate 4 mL vials.

-

Solvent Addition:

-

Heating: Heat all vials to boiling using a heating block.

-

Cooling: Allow vials to cool slowly to room temperature (20–25°C).

-

Observation:

Protocol 2: Large-Scale Purification Workflow

This protocol assumes the crude material was isolated from a substitution reaction (S_NAr) and contains residual salts and starting materials.

Phase A: Acid-Base Workup (The "Coarse" Clean)

Rationale: This step utilizes the acidic nature of the product to separate it from non-acidic impurities (phenol, neutral byproducts).

-

Dissolution: Suspend the crude reaction mixture in 1N NaOH (3-4 equivalents). Stir until a clear solution is obtained.

-

Extraction (Wash): Wash the aqueous basic layer with Ethyl Acetate (2x vol).

-

Why? This removes unreacted phenol and neutral organic impurities. The product remains in the water layer as the sodium salt.

-

-

Precipitation: Separate the aqueous layer and cool to 0–5°C. Slowly acidify with 6N HCl to pH 2–3.

-

Filtration: Collect the resulting thick precipitate via vacuum filtration. Wash with cold water to remove inorganic salts (NaCl/NaBr).

-

Drying: Dry the solid in a vacuum oven at 50°C until constant weight. Do not skip this; water interferes with the recrystallization solvent ratio.

Phase B: Recrystallization (The "Fine" Polish)

Rationale: To remove the chloro-analogue and improve crystal habit.[1]

-

Setup: Place the dried solid (e.g., 10 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Dissolution: Add Ethanol (95%) (approx. 5 mL per gram of solid).[3] Heat to reflux.[2][4]

-

Note: If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

-

-

Antisolvent Addition: While maintaining reflux, slowly add Water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add just enough hot Ethanol (0.5 - 1 mL) to clear the solution again.[1]

-

Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

-

Critical Step: Once at RT, cool further in an ice bath (0–4°C) for 1 hour to maximize yield.

-

-

Collection: Filter the white/off-white crystals. Wash with a cold 1:1 Ethanol/Water mixture.[1]

-

Analysis: Verify purity via HPLC or ¹H-NMR (DMSO-d₆).

Process Visualization

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.

Figure 1: Integrated Acid-Base Workup and Recrystallization workflow for 5-bromo-6-phenoxynicotinic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" | Impurities lowering melting point; Solvent too polar.[1] | Re-heat and add more Ethanol. Seed the solution with a pure crystal at the cloud point. |

| Low Yield | Too much solvent used; Cooling not sufficient. | Concentrate the mother liquor by 50% and re-cool. Check pH of aqueous waste (ensure product didn't stay as salt). |

| Persistent Color | Oxidation byproducts (phenolics). | Use activated carbon during the hot dissolution step.[1] Ensure carbon is removed completely.[1] |

| Inseparable Impurity | Co-crystallization of 5-bromo-6-chloronicotinic acid.[1][5] | Switch solvent to Isopropyl Alcohol (IPA) . The chloro-analog often has higher solubility in IPA than the phenoxy-product.[1] |

References

-

Setliff, F. L., & Caldwell, J. Z. (1991).[1][6] Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicotinic Acid and 5-Bromo-2-Chloronicotinic Acid. Journal of the Arkansas Academy of Science.[5][6] [Link]

-

ResearchGate. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids. [Link]

Sources

- 1. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 2. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Decarboxylation of Nicotinic Acids

Welcome to the technical support center for the decarboxylation of nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the decarboxylation of nicotinic acid and its derivatives.

Q1: What is the optimal temperature range for the decarboxylation of nicotinic acid?

The optimal temperature for decarboxylation is a critical parameter that depends on the specific substrate, solvent, and whether a catalyst is used. For the thermal decarboxylation of nicotinic acid to pyridine, temperatures are typically elevated. In the absence of a catalyst in a high-temperature liquid water medium, temperatures can range from 150-250°C.[1][2] Gas-phase reactions, often employed in industrial settings, may require even higher temperatures, in the range of 400–450 °C, particularly when using catalysts like modified alumina or silica.[3]

It is crucial to balance temperature and reaction time to avoid side reactions or degradation of the product.[4] Overheating can lead to unwanted byproducts and reduced yield.[4]

Q2: Should I use a catalyst for my decarboxylation reaction? If so, which one?

While thermal decarboxylation is possible, the use of a catalyst can significantly improve the reaction rate and yield. Copper-based catalysts are most commonly employed.

-

Copper Chromite: This is a highly effective catalyst for the decarboxylation of nicotinic acid to pyridine.[3][5] It generally allows for lower reaction temperatures compared to uncatalyzed reactions.

-

Basic Copper Carbonate: This is another viable option that can be used as a catalyst.[6][7] While it may result in slightly lower yields compared to copper chromite, it is a readily available and effective choice.[6]

The choice of catalyst will depend on your specific experimental setup, desired yield, and the scale of your reaction.

Q3: I am observing a white solid subliming in my apparatus during the reaction. What is it and how can I prevent it?

The white solid you are observing is likely unreacted nicotinic acid. Nicotinic acid has a tendency to sublime at elevated temperatures, which can lead to it depositing on cooler parts of your apparatus and result in an incomplete reaction.

To mitigate this, consider the following:

-

Mechanical Agitation: If your setup allows, stirring the reaction mixture can help ensure even heating and keep the nicotinic acid in the reaction zone.

-

Refluxing Solvent: Using a high-boiling point, inert solvent can help to wash the sublimed nicotinic acid back into the reaction mixture.

-

Apparatus Design: Insulating the reaction flask and the lower part of the distillation head can help to maintain a more uniform temperature and reduce cold spots where sublimation can occur.[8]

Q4: What are the common side reactions I should be aware of?

The primary side reaction of concern is the incomplete decarboxylation, leading to contamination of the final product with starting material. Depending on the starting material and reaction conditions, other side reactions can occur. For instance, if you are synthesizing nicotinic acid from a precursor like 2,5-pyridinedicarboxylic acid, this intermediate is unstable and will decarboxylate to form nicotinic acid.[9] In gas-phase reactions, complete oxidation can lead to the formation of several by-products.[9]

Q5: How can I monitor the progress of my decarboxylation reaction?

Monitoring the reaction progress is essential for optimizing reaction time and maximizing yield. Several analytical techniques can be employed:

-

Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of both nicotinic acid and the decarboxylated product in the reaction mixture.[1][2][10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products like pyridine.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the simultaneous quantification of nicotinic acid and its metabolites.[13][14]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers systematic approaches to resolve them.

Problem 1: Low or No Yield of Decarboxylated Product

A low or non-existent yield is a common and frustrating issue. The following workflow can help you diagnose and solve the problem.

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps & Explanations:

-

Verify Reaction Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature. For solid-phase reactions, uneven heating can be an issue. An oil bath or heating mantle with good insulation is recommended.[7]

-

Evaluate Catalyst Activity: If using a catalyst, ensure it is active. Catalysts can be poisoned or may have degraded over time. For copper chromite, proper preparation and storage are crucial. Consider preparing a fresh batch of catalyst if you suspect deactivation.

-

Optimize Reaction Time: Decarboxylation can be a slow process, especially at lower temperatures.[7] Use an appropriate analytical method (e.g., TLC, HPLC) to monitor the reaction to completion.

-

Address Sublimation: As discussed in the FAQs, sublimation of nicotinic acid can significantly reduce the amount of starting material available for reaction. If you observe solid deposition, take steps to minimize it.

Problem 2: Product Contamination with Starting Material

Even with a decent yield, contamination with unreacted nicotinic acid can be an issue.

Purification Protocol:

If your decarboxylated product (e.g., pyridine) is contaminated with nicotinic acid, a simple acid-base extraction can be effective for purification.

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic solution with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic nicotinic acid will react with the base to form its water-soluble salt, which will move to the aqueous layer. The basic pyridine will remain in the organic layer.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the purified product.

-

Further purification can be achieved by distillation.[8]

Problem 3: Inconsistent Results Between Batches

Inconsistency can be a major hurdle in research and development. The key to resolving this lies in meticulous control over reaction parameters.

Parameter Control Checklist:

-

Purity of Starting Material: Ensure the nicotinic acid used is of consistent purity across all batches.

-

Catalyst Loading and Preparation: Use the same catalyst-to-substrate ratio and ensure the catalyst is from the same batch or prepared using an identical procedure.

-

Heating and Stirring Rates: Maintain consistent heating profiles and stirring speeds to ensure uniform reaction conditions.

-

Atmosphere: Unless otherwise specified, perform the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent potential side reactions with atmospheric components.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the decarboxylation of pyridinecarboxylic acids, derived from patent literature.

| Precursor | Solvent | Temperature (°C) | Time (min) | Catalyst | Molar Yield (%) | Reference |

| Pyridinedicarboxylic Acid | Deionized Water | 150 | 60 | None | 67.1 | [2] |

| Pyridinedicarboxylic Acid | Deionized Water | 170 | 50 | None | 78.3 | [1] |

| Pyridinedicarboxylic Acid | Deionized Water | 190 | 40 | None | 80.4 | [2] |

| Pyridinedicarboxylic Acid | Deionized Water | 210 | 30 | None | 77.2 | [2] |

| Pyridinedicarboxylic Acid | Deionized Water | 230 | 20 | None | 76.5 | [2] |

| Pyridinedicarboxylic Acid | Deionized Water | 250 | 5 | None | 70.1 | [2] |

| Quinolinic Acid | Deionized Water | 135 | 180 | None | up to 95 | [15] |

Reaction Mechanism Overview

The decarboxylation of pyridinecarboxylic acids, particularly those with the carboxylic acid group at the 2-position (picolinic acids), is thought to proceed through a zwitterionic intermediate. This mechanism helps to explain why these compounds decarboxylate more readily than their isomers.

Caption: Simplified mechanism of nicotinic acid decarboxylation.

References

-

Wikipedia. Pyridine. [Link]

- Patsnap Eureka.

- Google Patents.

- Google Patents.

-

PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

PMC - NIH. A method for the degradation of radioactive nicotinic acid. [Link]

-

ResearchGate. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

-

Steemit. Producing Pyridine via Decarboxylation of Niacin. [Link]

-

ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]

-

Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids [closed]. [Link]

-

Ongrok. Mastering Decarb: Optimal Temperatures for Perfect Decarboxylation. [Link]

-

Sciencemadness Discussion Board. Preparation of Pyridine. [Link]

-

YouTube. How to make Pyridine from Vitamin B3. [Link]

-

ACS Publications. Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol | The Journal of Organic Chemistry. [Link]

-

ACS Publications. Decarboxylation of 5-substituted 2-pyridinecarboxylic acids | The Journal of Organic Chemistry. [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

-

YouTube. Pyridine : Decarboxylation of Niacin. [Link]

-

Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

- Google Patents. WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma.

-

Food Research. Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. [Link]

-

Sciencemadness Wiki. Niacin. [Link]

-

ResearchGate. A Catalytic Green Process for the Production of Niacin. [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

-

ResearchGate. (PDF) Evaluation on the analytical method - Niacin. [Link]

Sources

- 1. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. ongrok.com [ongrok.com]

- 5. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. steemit.com [steemit.com]

- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. researchgate.net [researchgate.net]

- 12. myfoodresearch.com [myfoodresearch.com]

- 13. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma - Google Patents [patents.google.com]

- 15. WO2012096553A2 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]

Technical Support Center: Purification of 5-Bromo-6-Phenoxynicotinic Acid

[1]

Case ID: PUR-5B6P-PHN Topic: Removal of Phenol Impurities from 5-Bromo-6-Phenoxynicotinic Acid Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1]

Triage: Is This Your Problem?

Before proceeding with the purification protocols, confirm that phenol is the primary contaminant affecting your product quality.

| Symptom | Observation | Root Cause |

| Odor | Distinct medicinal/tarry smell (sweet/acrid).[1][2] | Residual phenol (threshold < 5 ppm).[1][2] |

| Physical State | Product is a sticky gum or oil instead of a solid.[1] | Phenol acts as a solvent, depressing the melting point (Eutectic formation). |

| 1H NMR | Multiplets at | Free phenol aromatic protons.[1][2] |

| LC-MS | Peak with | Free phenol.[1][2] |

| Coupling Failure | Low yield in amide coupling (EDC/HATU).[1][2] | Phenol competes as a nucleophile, forming phenyl esters.[1] |

Module 1: The "pH-Swing" Extraction (Primary Protocol)

Logic: This is the most efficient method.[1] It exploits the significant

The Mechanism:

We use a weak base (Saturated

Step-by-Step Protocol

-

Dissolution: Dissolve the crude 5-bromo-6-phenoxynicotinic acid in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.[1]

-

Note: If the crude is not fully soluble, add small amounts of THF, but avoid water-miscible solvents like DMF if possible.

-

-

The Bicarbonate Wash (Critical Step):

-

Separation & Scavenging:

-

Acidification & Precipitation:

-

Isolation:

Visualization: The pH-Swing Workflow

Caption: Logical flow of the pH-controlled separation exploiting acidity differences.[1][2]

Module 2: Recrystallization (Polishing Step)[2]

If the product remains slightly colored or retains trace phenol (<5%) after extraction, use recrystallization.

Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1][2]

-

Preparation: Place the solid in a flask with a stir bar.

-

Dissolution: Add Ethanol (absolute) . Heat to reflux (

C).[1] Add just enough ethanol to dissolve the solid.[1] -

Precipitation:

-

Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath for 1 hour.

-

Filtration: Filter the crystals. Phenol is highly soluble in the aqueous-alcoholic mother liquor and will be removed.[1][2]

Module 3: Troubleshooting & FAQs

Q1: I formed a terrible emulsion during the bicarbonate wash. What now?

A: This is common if the crude contained tarry byproducts or if the shaking was too violent.

-

Fix 1: Add Brine (saturated NaCl) . The increased ionic strength often breaks emulsions.[1]

-

Fix 2: Filter the entire biphasic mixture through a pad of Celite . The solid particulates stabilizing the emulsion will be removed, allowing layers to separate.

Q2: My product didn't precipitate after adding HCl.

A: This usually happens if the product is somewhat amphoteric or if the volume of water is too high.

-

Check pH: Ensure pH is actually < 3. Use a calibrated probe, not just paper.

-

Back-Extraction: If no solid forms, extract the acidic aqueous layer with EtOAc (3x) .[1][2] The product (now in acid form) will move back into the organic layer. Dry with

and evaporate.

Q3: How do I quickly validate that the phenol is gone without running an NMR?

A: Use the Ferric Chloride (

Quantitative Data Summary

| Compound | Solubility (pH 2) | Solubility (pH 8.[1][2]5) | |

| 5-bromo-6-phenoxynicotinic acid | ~3.5 | Organic Soluble | Water Soluble |

| Phenol (Impurity) | ~10.0 | Organic Soluble | Organic Soluble |

| 5-bromo-6-chloronicotinic acid | ~3.0 | Organic Soluble | Water Soluble |

Note: If the chloro-starting material is present, it will co-extract with the product. This requires HPLC or recrystallization to separate, as pH extraction cannot distinguish between two carboxylic acids.

References

-

Separation of Carboxylic Acids and Phenols

-

Synthesis & Properties of 5-Bromonicotinic Acid Derivatives

-

Solubility of Phenolic Compounds

-

General Workup Protocols

Sources

- 1. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 41668-13-7: 5-Bromo-6-hydroxynicotinic acid [cymitquimica.com]

- 3. US8013191B2 - Method for removing impurities from phenol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance - 946 Words | Bartleby [bartleby.com]

- 10. reddit.com [reddit.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chemimpex.com [chemimpex.com]

- 13. 5-Bromo-6-chloronicotinic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

Technical Support Center: Advanced Strategies for C5 Functionalization of Nicotinic Acid

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide advanced troubleshooting and strategic advice for one of the more persistent challenges in heterocyclic chemistry: overcoming steric hindrance at the 5-position of nicotinic acid derivatives. The unique electronic properties of the pyridine ring, combined with potential steric congestion, demand carefully considered synthetic strategies. This document provides field-proven insights and detailed protocols to help you navigate these challenges successfully.

Section 1: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Q1: "I'm attempting a Suzuki-Miyaura coupling of a 5-bromonicotinate with a sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid), and my yields are consistently low (<20%) with significant starting material recovery. What's going wrong?"

This is a classic and frequently encountered problem. Low yields in sterically demanding Suzuki-Miyaura couplings on the pyridine core are typically rooted in two key steps of the catalytic cycle: oxidative addition and reductive elimination. The pyridine nitrogen can also act as a ligand, coordinating to the palladium center and inhibiting catalysis.

Primary Suspects & Solutions:

-

Inadequate Ligand Performance: Standard ligands like PPh₃ are often insufficient for these challenging transformations. The key is to use a ligand that is both electron-rich and sterically bulky.

-

Causality: An electron-rich ligand enhances the rate of oxidative addition of the 5-bromopyridine. A bulky ligand promotes the final, often rate-limiting, reductive elimination step to release the sterically congested biaryl product.[1][2] Bulky ligands also create a coordinatively unsaturated palladium center that is more reactive.

-

Recommended Action: Switch to a specialized ligand designed for hindered couplings. N-heterocyclic carbenes (NHCs) or advanced biaryl phosphines are the industry standard here.[3][4]

-

-

Suboptimal Base and Solvent System: The choice of base is critical for efficient transmetalation without causing side reactions.

-

Causality: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center. A base that is too strong or nucleophilic can lead to decomposition of the substrate or catalyst.

-

Recommended Action: Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For solvent, anhydrous polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are typically effective.

-

Data-Driven Ligand Selection for Hindered Couplings:

| Ligand Type | Example | Key Characteristics | Typical Performance in Hindered Couplings |

| Trialkyl/Triaryl Phosphines | PPh₃, P(t-Bu)₃ | Simple, common | Poor to moderate; P(t-Bu)₃ is better but can be pyrophoric. |

| Biaryl Phosphines (Buchwald-type) | SPhos, XPhos | Very bulky and electron-rich.[4] | Excellent; often the first choice for difficult couplings. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically tunable.[3] | Excellent; provides high thermal stability to the catalyst. |

| Phenanthrene-based Ligands | BI-DIME | Specifically designed for extremely hindered substrates.[1] | Superior for tetra-ortho-substituted biaryl synthesis. |

Experimental Protocol: Suzuki-Miyaura Coupling for Sterically Hindered Substrates

This protocol is a robust starting point for coupling a 5-halonicotinate with a hindered boronic acid.

Materials:

-

5-Bromonicotinic acid ester (1.0 equiv)

-

Sterically hindered arylboronic acid (1.5 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4.5 mol%)

-

K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To an oven-dried Schlenk flask, add the 5-bromonicotinate, arylboronic acid, and K₃PO₄.

-

In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

-

Add the catalyst solution to the Schlenk flask.

-

Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times.

-

Add anhydrous dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe. The mixture should be stirred vigorously.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Q2: "I'm trying a direct C-H arylation at the 5-position of a nicotinamide derivative, but I'm getting no reaction or a mixture of isomers. How can I achieve C5 selectivity?"

Direct C-H functionalization is a powerful, atom-economical strategy, but controlling regioselectivity on a pyridine ring is non-trivial.[5][6] The electronic nature of the pyridine ring favors functionalization at the C2, C4, and C6 positions. Achieving selectivity at the distal C5 position requires overcoming the ring's inherent reactivity.

Primary Suspects & Solutions:

-

Lack of a Directing Group: Without a directing group, transition metal catalysts will often react unselectively or at the more electronically favorable positions.[7][8]

-

Causality: Chelation-assisted C-H activation is the most reliable strategy for achieving high regioselectivity.[9][10][11] A functional group on the substrate coordinates to the metal catalyst, delivering it to a specific C-H bond and forming a stable metallacyclic intermediate. Most simple directing groups (like the amide on a nicotinamide) direct ortho to their point of attachment (i.e., to the C2 or C4 position).

-

Recommended Action: Employ a meta-directing group strategy. This involves attaching a specialized template to the pyridine nitrogen or another handle on the molecule. This template contains a coordinating group positioned at the correct distance and geometry to direct the catalyst specifically to the C5 position.

-

-

Incorrect Catalyst System: C-H activation reactions are highly dependent on the choice of metal, ligand, and oxidant.

-

Causality: Different metals have different preferences for C-H bond cleavage. For example, Pd(II) is commonly used, often requiring an oxidant to regenerate the active catalyst. Rh(III) and Ru(II) are also powerful catalysts for C-H functionalization.

-

Recommended Action: Consult literature precedents for meta-C-H functionalization of pyridines. Systems often involve a Pd(OAc)₂ catalyst in combination with a transient directing group or a specialized template.[12]

-

Visualization: The meta-Directing Template Concept

The following diagram illustrates how a directing template can overcome the natural reactivity of the pyridine ring to achieve selective C5 functionalization.

Sources

- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Chelation-Assisted Iron-Catalyzed C-H Activations: Scope and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

stability of 5-bromo-6-phenoxynicotinic acid under basic hydrolysis conditions

A Guide to Stability and Reaction Optimization for Researchers

Welcome to the technical support guide for 5-bromo-6-phenoxynicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound and need to understand its stability profile, particularly under basic hydrolysis conditions. Here, we address common experimental challenges, provide in-depth mechanistic explanations for potential side reactions, and offer validated protocols to ensure the integrity of your molecule.

Overview of Stability Concerns

5-bromo-6-phenoxynicotinic acid is a multifunctional building block. Its utility, however, is paired with a specific set of stability challenges under basic conditions. The molecule's structure contains three key features that dictate its reactivity: a brominated pyridine core, a phenoxy ether linkage, and a carboxylic acid. While the C5-bromo group is relatively stable, the phenoxy group at the C6 position is susceptible to nucleophilic attack, representing the primary degradation pathway under basic hydrolysis conditions. Understanding the interplay of these groups is critical for successful experimental design.

dot

Caption: Key reactive sites of 5-bromo-6-phenoxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: I am attempting to hydrolyze an ester derivative to yield 5-bromo-6-phenoxynicotinic acid using NaOH, but my yield is low and I'm isolating a significant byproduct. What is the most likely side reaction?

The most probable cause of low yield and byproduct formation is the cleavage of the C6-phenoxy ether linkage via a Nucleophilic Aromatic Substitution (SNAr) reaction. The hydroxide ion (OH⁻) from your base acts as a nucleophile, attacking the electron-deficient C6 position of the pyridine ring.

The pyridine nitrogen is an electron-withdrawing group that significantly activates the α- (2- and 6-) and γ- (4-) positions towards nucleophilic attack.[1][2] This is because it can effectively stabilize the negative charge of the anionic Meisenheimer intermediate formed during the reaction.[3][4] The intermediate formed from attack at the C6 position has a resonance structure where the negative charge resides on the electronegative nitrogen atom, providing substantial stabilization and lowering the activation energy for the substitution.[3][4] This makes the phenoxy group a viable leaving group under these conditions, resulting in the formation of 5-bromo-6-hydroxynicotinic acid as the primary byproduct.

Q2: How can I differentiate between my desired product and the 5-bromo-6-hydroxynicotinic acid byproduct?

Analytical differentiation is crucial for monitoring reaction progress and confirming product identity.

| Method | Expected Observation |

| Thin-Layer Chromatography (TLC) | The byproduct, 5-bromo-6-hydroxynicotinic acid, is significantly more polar than the starting material due to the presence of the hydroxyl group. It will exhibit a lower Rf value on silica gel plates. |

| Liquid Chromatography-Mass Spec (LC-MS) | This is the most definitive method. You will observe distinct retention times and can confirm the mass of both the desired product (C₁₂H₈BrNO₃) and the byproduct (C₆H₄BrNO₃). |

| ¹H NMR Spectroscopy | The disappearance of signals corresponding to the phenoxy group protons (typically in the δ 7.0-7.5 ppm range) and the appearance of a broad signal for the new hydroxyl proton are key indicators of byproduct formation. |

Q3: Is the C5-bromo group also at risk of being displaced by hydroxide?

The risk of displacing the C5-bromo group is significantly lower than that of the C6-phenoxy group. The β-positions (3- and 5-) of the pyridine ring are not directly activated by the ring nitrogen through resonance.[1] When a nucleophile attacks the C5 position, the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen atom.[3][4] This lack of stabilization makes the intermediate much higher in energy, and therefore the SNAr reaction at the C5 position is kinetically disfavored under typical basic hydrolysis conditions. While some base-catalyzed rearrangements of bromopyridines can occur under very harsh conditions via pyridyne intermediates, this is not a common pathway for standard hydrolysis.[5]

Q4: Could the molecule undergo decarboxylation under basic hydrolysis conditions?

Decarboxylation is unlikely under standard basic hydrolysis conditions (e.g., reflux in aqueous NaOH or K₂CO₃ in methanol/water). The thermal decarboxylation of nicotinic acid and its derivatives typically requires much higher temperatures (often >150-250°C) or the presence of specific catalysts.[6][7][8] The formation of the carboxylate salt under basic conditions further increases the stability of the carboxylic acid group, making decarboxylation even less favorable.

dot

Caption: Primary reaction pathways under basic hydrolysis conditions.

Troubleshooting Guide

| Symptom | Probable Cause | Recommended Solution |

| Reaction mixture turns dark brown or black. | Decomposition of starting material or products at elevated temperatures. | Reduce the reaction temperature. Use a milder base (e.g., K₂CO₃, LiOH) instead of NaOH or KOH. Shorten the reaction time. |

| TLC/LC-MS shows formation of a major, more polar byproduct. | Cleavage of the C6-phenoxy group via SNAr. | Use milder conditions as described above. Consider using acid-catalyzed hydrolysis if the substrate is stable to acid. For esters, enzymatic hydrolysis may be a viable, highly selective alternative. |

| Incomplete hydrolysis of the starting ester. | Reaction conditions are too mild or reaction time is too short. | Gradually increase the temperature or reaction time while carefully monitoring for byproduct formation via TLC/LC-MS. A slight excess of the base (1.1-1.5 eq.) may be used. |

| Multiple unidentified spots on TLC. | Multiple degradation pathways occurring due to overly harsh conditions. | Drastically reduce the temperature and concentration of the base. Screen a variety of solvents and bases to find an optimal, selective condition. |

Recommended Protocol: Minimizing Degradation During Ester Hydrolysis

This protocol is designed to achieve saponification of a methyl or ethyl ester of 5-bromo-6-phenoxynicotinic acid while minimizing the undesired cleavage of the phenoxy ether.

Materials:

-

Ester of 5-bromo-6-phenoxynicotinic acid (1.0 eq.)

-

Lithium hydroxide (LiOH) (1.2 eq.)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the starting ester in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add solid lithium hydroxide to the solution at room temperature. LiOH is often milder and can provide better selectivity than NaOH or KOH.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS every 30-60 minutes. Gentle warming (e.g., to 30-40°C) may be applied if the reaction is sluggish, but avoid high temperatures.

-

Quenching: Once the starting material is consumed (or when byproduct formation becomes significant), cool the reaction mixture in an ice bath.

-

Acidification: Slowly add 1 M HCl with vigorous stirring to acidify the mixture to a pH of ~3-4. The desired carboxylic acid will precipitate out of the solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by recrystallization or column chromatography.

dot

Caption: Mechanism of SNAr at C6 leading to phenoxy group cleavage.

References

- Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino. Benchchem.

- A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. Benchchem.

- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science (RSC Publishing). 2020.

- A method for the degradation of radioactive nicotinic acid. PMC - NIH.

- Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. 2009.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

- Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.

- Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. 2022.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]

- 6. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]

- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

minimizing side reactions in the bromination of 6-phenoxynicotinic acid

Diagnostic Hub: Identify Your Issue

Before proceeding with protocol adjustments, match your experimental observations with the failure modes below.

| Observation (LCMS / NMR) | Probable Side Reaction | Root Cause |

| M+79/81 peak on Phenoxy Ring | Regioselectivity Failure (Aryl Bromination) | The phenoxy phenyl ring is electronically more activated than the pyridine ring. |

| M+158/160 (Dibromo species) | Polybromination | Excess brominating agent or lack of temperature control during precursor synthesis. |

| Loss of Phenoxy Group (M-93) | Ether Hydrolysis | Reaction conditions are too acidic (e.g., HBr generation) or temperature is too high. |

| Low Conversion (<10%) | Pyridine Deactivation | The electron-withdrawing carboxyl group (-COOH) and nitrogen atom render the pyridine ring inert to standard EAS. |

The Core Technical Challenge: Electronic Mismatch

The bromination of 6-phenoxynicotinic acid presents a classic chemoselectivity paradox.

-

The Substrate: The molecule contains two aromatic systems:

-

Ring A (Pyridine): Highly deactivated by the electronegative nitrogen and the electron-withdrawing carboxylic acid at C3.

-

Ring B (Phenoxy Benzene): Activated by the oxygen lone pair (ether linkage).

-

-

The Conflict: Electrophilic Aromatic Substitution (EAS) is kinetically driven to attack the most electron-rich system. Standard brominating agents (

, NBS) will preferentially attack the para-position of the phenoxy ring (

Strategic Directive: Route Redesign

To minimize side reactions, you cannot brominate the phenoxy-linked scaffold directly with high yield. The industry-standard solution is a convergent synthesis where the bromine is installed before the phenoxy ether formation.

Workflow Visualization (Logic Map)